molecular formula C7H4N2O2 B1214597 4-Nitrobenzonitrile CAS No. 619-72-7

4-Nitrobenzonitrile

Cat. No. B1214597
Key on ui cas rn: 619-72-7
M. Wt: 148.12 g/mol
InChI Key: NKJIFDNZPGLLSH-UHFFFAOYSA-N
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Patent
US09266913B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzophenone (100 mg, 0.426 mmol, 1 equivalent), sodium nitrite (63.7 mg, 0.923 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (0.005or 0.0025 equivalents) and 7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane (0.012 or 0.006 equivalents, respectively). The solids were slurried in t-butyl alcohol (0.84 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (7.4 μL, 0.023 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After indicated reaction time, the vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake was washed with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtrate and an assay yield was measured.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
sodium nitrite
Quantity
63.7 mg
Type
reactant
Reaction Step One
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.4 μL
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6](C2C=CC=CC=2)=O)=[CH:4][CH:3]=1.[N:16]([O-:18])=[O:17].[Na+].CC1(C)P(C2C(OC)=CC=C(OC)C=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)C(C)(C)CC2(OCCO2)C1.COCCOCC[N:66](CCOCCOC)CCOCCOC>C(O)(C)(C)C.O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N+:16]([C:2]1[CH:15]=[CH:14][C:5]([C:6]#[N:66])=[CH:4][CH:3]=1)([O-:18])=[O:17] |f:1.2,7.8.9.10.11|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
sodium nitrite
Quantity
63.7 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
7,7,9,9-tetramethyl-8-(2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl-2-yl)-1,4-dioxa-8-phosphaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC2(OCCO2)CC(P1C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
7.4 μL
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Step Three
Name
Quantity
0.84 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a crimp top
CUSTOM
Type
CUSTOM
Details
placed in a heating block at 130° C
CUSTOM
Type
CUSTOM
Details
reaction time
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask
WASH
Type
WASH
Details
The vial was rinsed with tetrahydrofuran (5×1 mL) before the filter cake
WASH
Type
WASH
Details
was washed with tetrahydrofuran (5 mL)
CUSTOM
Type
CUSTOM
Details
an assay yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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